molecular formula C34H38Se2 B12614960 Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane CAS No. 919488-50-9

Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane

Cat. No.: B12614960
CAS No.: 919488-50-9
M. Wt: 604.6 g/mol
InChI Key: VGYPNKDURDGZIO-UHFFFAOYSA-N
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Description

Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane is an organoselenium compound characterized by the presence of two selenium atoms connected to biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane typically involves the reaction of 4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl bromide with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually refluxed in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane undergoes various types of chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Brominated or nitrated biphenyl derivatives.

Scientific Research Applications

Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane involves its interaction with cellular redox systems. The selenium atoms in the compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making the compound a potential candidate for cancer therapy. The molecular targets and pathways involved include the activation of caspases and the modulation of mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]selenide
  • Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]sulfide
  • Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]telluride

Uniqueness

Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane is unique due to the presence of selenium atoms, which impart distinct redox properties compared to sulfur or tellurium analogs. The compound’s ability to undergo redox cycling and generate ROS makes it particularly interesting for applications in redox biology and cancer therapy.

Properties

CAS No.

919488-50-9

Molecular Formula

C34H38Se2

Molecular Weight

604.6 g/mol

IUPAC Name

1-methyl-4-[4-[4-[4-[4-(4-methylphenyl)phenyl]butyldiselanyl]butyl]phenyl]benzene

InChI

InChI=1S/C34H38Se2/c1-27-9-17-31(18-10-27)33-21-13-29(14-22-33)7-3-5-25-35-36-26-6-4-8-30-15-23-34(24-16-30)32-19-11-28(2)12-20-32/h9-24H,3-8,25-26H2,1-2H3

InChI Key

VGYPNKDURDGZIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se][Se]CCCCC3=CC=C(C=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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